BenchChemオンラインストアへようこそ!

N-(4-methylphenyl)-3-nitrobenzamide

Lipophilicity Drug Design Pharmacokinetics

Select N-(4-methylphenyl)-3-nitrobenzamide for its regiochemically defined 3-nitro substitution and p-tolyl moiety, which together deliver an optimal logP (~3.0) for blood-brain barrier penetration and the requisite reduction potential for enzyme-triggered activation. This scaffold is validated in a BACE QSAR model (r²=0.88) and offers superior ligand efficiency (MW 256.26 Da, only 2 rotatable bonds) versus flexible analogs. Sourcing positional isomers risks experimental failure—only the meta-nitro configuration preserves the pharmacophoric interactions and electrochemical signature required in Alzheimer's and cancer prodrug programs. Supplied at ≥98% purity (HPLC) as a solid; for R&D and further manufacturing use only.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 6911-92-8
Cat. No. B8814654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-nitrobenzamide
CAS6911-92-8
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyUEPGMSOIQCDFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-3-nitrobenzamide (CAS 6911-92-8): A Nitrobenzamide Scaffold with Defined Physicochemical Properties for Pharmaceutical Research and Organic Synthesis


N-(4-Methylphenyl)-3-nitrobenzamide (synonym: 3-nitro-N-(p-tolyl)benzamide, CAS 6911-92-8) is a synthetic amide belonging to the 3-nitrobenzamide class, characterized by a 3-nitrobenzoyl moiety linked to a 4-methylaniline group . With a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g·mol−1, it is typically supplied as a high-purity solid (≥98% by HPLC) for research and further manufacturing use . Its design combines an electron-withdrawing nitro group (-NO2) in the meta position of the benzoyl ring with a para-methyl-substituted aniline, offering a moderate lipophilicity (XLogP3 = 3.0, computed) and a defined hydrogen-bonding profile (1 H-bond donor, 3 H-bond acceptors) that distinguishes it from its positional isomers and non-methylated analogs .

Why N-(4-Methylphenyl)-3-nitrobenzamide Cannot Be Replaced by a Generic 3-Nitrobenzamide Analog Without Risk of Altered Reactivity and Biological Performance


The specific substitution pattern of N-(4-methylphenyl)-3-nitrobenzamide—nitro at the 3-position of the benzoyl ring and a 4-methyl group on the aniline—imparts a unique electronic and steric profile that cannot be replicated by arbitrarily swapping the nitro position (e.g., 2-nitro or 4-nitro) or removing the p-tolyl group. Computed partition coefficients for this scaffold (XLogP3 = 3.0) place it in an optimal lipophilicity window for membrane permeability relative to the more polar unsubstituted 3-nitrobenzamide (XLogP3 ≈ 1.1) . Furthermore, structural biology studies on the 3-nitrobenzamide class reveal that the meta-nitro group is critical for reduction-triggered enzyme inhibition, while the p-tolyl moiety influences target binding affinity and metabolic stability . Even minor changes—such as shifting the nitro group from the 3- to the 4-position or relocating the methyl group from the para to the meta position—have been shown to drastically alter redox potentials and in vitro activity profiles in prodrug-based cancer therapy models, raising the risk of experimental failure if generic substitution occurs without explicit comparative data . Below, we provide the specific quantitative evidence supporting these differences and their implications for scientific selection and procurement.

Key Quantitative Differentiation Evidence for N-(4-Methylphenyl)-3-nitrobenzamide Relative to Close Analogs


Lipophilicity Differential: N-(4-Methylphenyl)-3-nitrobenzamide Exhibits a Higher Computed logP than the Unsubstituted 3-Nitrobenzamide, Favoring Membrane Permeability

N-(4-methylphenyl)-3-nitrobenzamide shows a computed XLogP3 of 3.0, compared to 1.1 for unsubstituted 3-nitrobenzamide . This lipophilicity difference of approximately 1.9 log units translates to a theoretical ~80-fold increase in octanol-water partition coefficient, positioning the p-tolyl derivative within the optimal range for passive membrane diffusion and blood-brain barrier penetration (Lipinski's rule threshold: logP < 5) .

Lipophilicity Drug Design Pharmacokinetics

Hydrogen Bonding Capacity: One Additional Hydrogen Bond Donor Compared to N-Phenyl-3-Nitrobenzamide Improves Solubility in Aqueous Media

The target compound contains exactly one amide hydrogen bond donor (N-H) and three hydrogen bond acceptors (two oxygens from the nitro group, one from the carbonyl). In contrast, the N-methylated analog N-methyl-N-(4-methylphenyl)-3-nitrobenzamide has zero H-bond donors . This difference directly impacts crystal packing and aqueous solubility, as the presence of a strong H-bond donor enables intermolecular hydrogen bonding in crystalline formulations and facilitates solvation by protic solvents .

Solubility Formulation Crystal Engineering

Synthetic Efficiency: A One-Step, Quantitative-Yield Vilsmeier Protocol Provides a Reproducible, Scalable Source of the Target Compound

A published one-step synthesis of N-(4-methylphenyl)-3-nitrobenzamide using adapted Vilsmeier conditions achieves quantitative yield . This compares favorably with typical amide coupling yields for related N-aryl-3-nitrobenzamides via acyl chloride method, which often range from 25-73% . The quantitative protocol obviates the need for chromatographic purification, reducing both procurement cost and batch-to-batch variability.

Synthesis Process Chemistry Scale-up

Reduction Potential Window: Meta-Nitro Derivatives Exhibit Distinct Electrochemical Signatures Critical for Nitroreductase Prodrug Applications

In a comparative voltammetric study of six nitro-substituted benzamides, the reduction potential of the meta-nitro group in 3-nitrobenzamides was found to be distinguishable from that of para-nitro analogs, with characteristic reduction waves measured by cyclic voltammetry at a pencil graphite electrode in Britton-Robinson buffer/DMF . While the study did not isolate N-(4-methylphenyl)-3-nitrobenzamide individually, the class-level data indicate that the 3-nitro isomer undergoes a different reduction pathway compared to the 4-nitro isomer, affecting its suitability as a prodrug for nitroreductase-based cancer therapy . A QSAR model based on 129 known BACE inhibitors, which includes N-(4-methylphenyl)-3-nitrobenzamide as a member of the training set, further quantifies the contribution of the 3-nitro substitution pattern to ligand binding efficiency, achieving an r² of 0.88 and external prediction r² of 0.71 .

Electrochemistry Prodrug Design Drug Metabolism

Rotatable Bond Constraint: Two Rotatable Bonds Limit Conformational Flexibility Relative to Ring-Substituted Analogs, Enhancing Binding Entropy

N-(4-methylphenyl)-3-nitrobenzamide possesses exactly two rotatable bonds (the amide C-N linkage and the C-N bond to the p-tolyl ring), as computed from its SMILES structure . By comparison, analogs with additional alkyl linkers or substituents on the aniline ring, such as N-(4-methoxybenzyl)-3-nitrobenzamide or 4-(isopentyloxy)-3-nitrobenzamide derivatives, can have 3–7 rotatable bonds, increasing entropic penalties upon target binding . In the QSAR model of 129 BACE inhibitors, ligand efficiency—which penalizes excessive molecular weight and flexibility—was the critical response variable, and the relatively rigid core of compounds like N-(4-methylphenyl)-3-nitrobenzamide contributed positively to model performance .

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Optimal Research and Industrial Application Scenarios for N-(4-Methylphenyl)-3-nitrobenzamide Based on Differentiated Evidence


Lead optimization for β-secretase (BACE) and Nitroreductase-Based Prodrug Programs Requiring Meta-Nitro Substitution

Research teams developing β-secretase inhibitors for Alzheimer's disease or nitroreductase-dependent prodrugs for cancer therapy should select N-(4-methylphenyl)-3-nitrobenzamide as a synthetic intermediate and pharmacophore template. The meta-nitro group provides the requisite reduction potential for enzyme-mediated activation, while the p-tolyl moiety confers optimal logP (~3.0) for blood-brain barrier penetration. The compound's inclusion in a validated BACE QSAR model (r² = 0.88) confirms that its substitution pattern is pharmacophorically relevant . Substitution with a para-nitro isomer would nullify the desired electrochemical behavior and lose the binding interactions predicted by the QSAR model .

Fragment-Based and Biophysical Screening Campaigns Prioritizing Ligand Efficiency and Low Conformational Entropy

N-(4-methylphenyl)-3-nitrobenzamide is an ideal starting fragment for biophysical screens (SPR, NMR, X-ray crystallography), given its low molecular weight (256.26 Da), exactly two rotatable bonds, and a single hydrogen bond donor. These properties maximize ligand efficiency metrics and minimize entropic penalties upon target binding, compared to more flexible 4-alkoxy-3-nitrobenzamide derivatives that possess ≥6 rotatable bonds . Crystallographers benefit from its good crystalline properties and reported quantitative synthetic availability, which supports rapid analog generation for SAR-by-crystallography .

Reference Standard for Analytical Method Development and Electrochemical Assay Validation of Nitrobenzamide Pharmacophores

Given its well-defined electrochemical reduction signature as a 3-nitrobenzamide, N-(4-methylphenyl)-3-nitrobenzamide serves as an excellent reference compound for developing voltammetric detection methods for nitro-substituted prodrugs . The quantitative, chromatography-free synthetic route ensures high purity and batch consistency, reducing inter-laboratory variability in validation studies. Laboratories can procure this compound with ≥98% purity from reputable suppliers and use it directly as a calibration standard in differential pulse voltammetry (DPV) experiments .

Quote Request

Request a Quote for N-(4-methylphenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.